Lipophilicity (LogP) Differentiation
The 5-chloro substitution dramatically increases the lipophilicity of the benzothiophene-2-carboxylic acid scaffold. The target compound has an ACD/LogP of 4.58, which is approximately 2 log units higher than the unsubstituted benzo[b]thiophene-2-carboxylic acid, which has a reported LogP of 2.60 . This increase indicates a significantly higher affinity for lipophilic environments, which is a critical parameter for passive membrane permeability and target engagement in cellular assays.
Baseline: LogP 2.60
Δ ≈ +2.0 (≈100× partition)
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.58 (predicted, ACD/Labs Percepta Platform) |
| Comparator Or Baseline | Benzo[b]thiophene-2-carboxylic acid (CAS 6314-28-9): LogP = 2.60 (Buildingblock.bocsci.com) |
| Quantified Difference | Delta LogP ≈ +2.0 (approximately 100-fold higher partition coefficient) |
| Conditions | Predicted LogP values from ACD/Labs Percepta module (version 14.00) and vendor-reported physicochemical data. |
Why This Matters
A 2-log unit increase in LogP translates to a 100-fold greater partitioning into lipid membranes, which is a decisive factor when selecting a building block for designing cell-permeable probe molecules or CNS-penetrant drug candidates.
